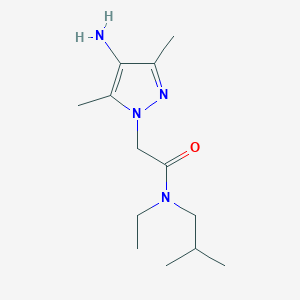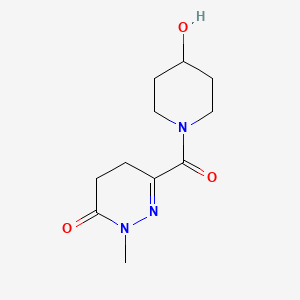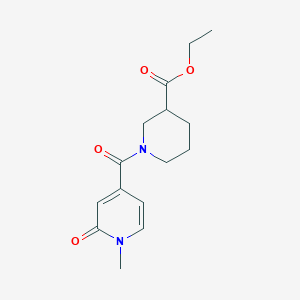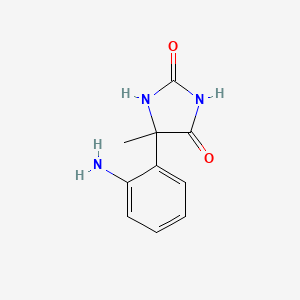
5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
The compound “5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione” is a complex organic molecule. It contains an imidazolidine-2,4-dione group, which is a type of imidazole, a five-membered ring structure with two non-adjacent nitrogen atoms. It also contains a 2-aminophenyl group, which is a phenyl group (a ring of six carbon atoms) with an amino group (-NH2) attached to the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of “5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione” would depend on its specific structure. The presence of the imidazolidine-2,4-dione group and the 2-aminophenyl group could make it susceptible to reactions such as reduction, oxidation, or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure .Scientific Research Applications
Antimicrobial and Antioxidant Applications
This compound has been studied for its potential in antimicrobial and antioxidant applications. The nitrogen-rich heterocyclic structure of benzimidazoquinazolines, to which this compound is related, shows promise in combating bacterial resistance and preventing food and cosmetic oxidation. The antimicrobial assay against various bacteria and fungi, as well as antioxidant activity tests like DPPH and ABTS assays, have been conducted to evaluate its efficacy .
Medicinal Chemistry: Anticancer Activity
In medicinal chemistry, derivatives of this compound have been synthesized and characterized for their potential anticancer activity. The interaction with DNA and the ability to induce apoptosis in cancer cells are key areas of interest. Studies have shown that certain derivatives can be potent against cancer cells while being inactive in noncancerous cell lines, highlighting their selectivity and potential as chemotherapeutic agents .
Environmental Science: Sensing Applications
The related aminophenyl compounds have been utilized in the development of fluorescent probes for the detection of toxic gases like phosgene. These probes exhibit significant changes in fluorescence upon interaction with the target gas, providing a rapid and sensitive method for environmental monitoring .
Analytical Chemistry: Fluorescence Probes
In analytical chemistry, the compound’s derivatives serve as fluorescent probes for detecting various substances. Their ability to produce strong fluorescence upon interaction with specific analytes makes them valuable tools for rapid detection and analysis in various chemical processes .
Materials Science: Functionalized Resins
Compounds with aminophenyl groups have been used to create new functionalized resins for applications such as the preconcentration of metals like copper and cadmium. These resins can be employed in material science for the purification and extraction of valuable metals from complex mixtures .
Biochemistry: Drug Design and Synthesis
In biochemistry, the focus is on the design and synthesis of drug molecules. The compound’s derivatives have been explored for their interactions with target proteins and receptors, contributing to the development of novel drugs with tailored properties for treating various diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-aminophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZUXTYDWKDWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)

![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)
![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)

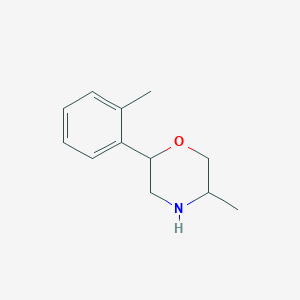
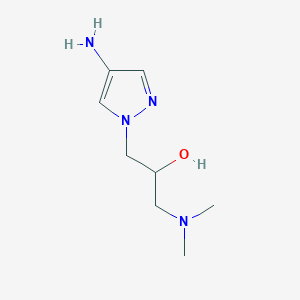
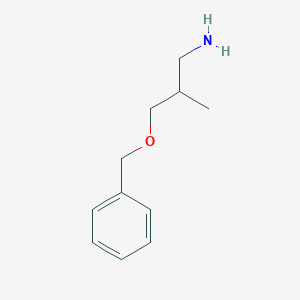
![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)
